3-Quinolinecarbonitrile, 5-(2-aminoethyl)-1,4-dihydro-8-hydroxy-4-oxo-
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Overview
Description
3-Quinolinecarbonitrile, 5-(2-aminoethyl)-1,4-dihydro-8-hydroxy-4-oxo- is a heterocyclic compound with a quinoline core structure. This compound is of significant interest due to its potential pharmacological properties and applications in various scientific fields.
Preparation Methods
The synthesis of 3-Quinolinecarbonitrile, 5-(2-aminoethyl)-1,4-dihydro-8-hydroxy-4-oxo- typically involves multicomponent reactions. One common synthetic route includes the reaction of aldehydes or isatin with malononitrile and β-ketoesters in the presence or absence of a catalyst . Industrial production methods may involve similar multicomponent reactions, optimized for large-scale synthesis.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form quinoline derivatives.
Reduction: Reduction reactions can yield different hydroquinoline derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the aminoethyl group. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines.
Scientific Research Applications
3-Quinolinecarbonitrile, 5-(2-aminoethyl)-1,4-dihydro-8-hydroxy-4-oxo- has a wide range of scientific research applications:
Chemistry: It serves as a key intermediate in the synthesis of other heterocyclic compounds.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-Quinolinecarbonitrile, 5-(2-aminoethyl)-1,4-dihydro-8-hydroxy-4-oxo- involves its interaction with specific molecular targets and pathways. It may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Similar compounds include other quinoline derivatives such as 2-amino-4H-pyran-3-carbonitrile and pyrrolo[1,2-a]quinoline derivatives. Compared to these compounds, 3-Quinolinecarbonitrile, 5-(2-aminoethyl)-1,4-dihydro-8-hydroxy-4-oxo- exhibits unique structural features and potential pharmacological properties .
Properties
Molecular Formula |
C12H11N3O2 |
---|---|
Molecular Weight |
229.23 g/mol |
IUPAC Name |
5-(2-aminoethyl)-8-hydroxy-4-oxo-1H-quinoline-3-carbonitrile |
InChI |
InChI=1S/C12H11N3O2/c13-4-3-7-1-2-9(16)11-10(7)12(17)8(5-14)6-15-11/h1-2,6,16H,3-4,13H2,(H,15,17) |
InChI Key |
KVBSLFJDSJHHDC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C2C(=C1CCN)C(=O)C(=CN2)C#N)O |
Origin of Product |
United States |
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